Cas no 1891285-62-3 (1-1-(4-fluoro-2-methylphenyl)cyclopropylethan-1-amine)

1-1-(4-fluoro-2-methylphenyl)cyclopropylethan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-1-(4-fluoro-2-methylphenyl)cyclopropylethan-1-amine
- EN300-1819428
- 1891285-62-3
- 1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine
-
- インチ: 1S/C12H16FN/c1-8-7-10(13)3-4-11(8)12(5-6-12)9(2)14/h3-4,7,9H,5-6,14H2,1-2H3
- InChIKey: CJPAMZNPHWVONY-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C)C=1)C1(C(C)N)CC1
計算された属性
- せいみつぶんしりょう: 193.126677677g/mol
- どういたいしつりょう: 193.126677677g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
1-1-(4-fluoro-2-methylphenyl)cyclopropylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1819428-2.5g |
1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |
1891285-62-3 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1819428-5.0g |
1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |
1891285-62-3 | 5g |
$3687.0 | 2023-05-27 | ||
Enamine | EN300-1819428-1.0g |
1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |
1891285-62-3 | 1g |
$1272.0 | 2023-05-27 | ||
Enamine | EN300-1819428-0.05g |
1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |
1891285-62-3 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1819428-0.1g |
1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |
1891285-62-3 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1819428-0.5g |
1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |
1891285-62-3 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1819428-10g |
1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |
1891285-62-3 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1819428-1g |
1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |
1891285-62-3 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1819428-5g |
1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |
1891285-62-3 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1819428-0.25g |
1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethan-1-amine |
1891285-62-3 | 0.25g |
$1170.0 | 2023-09-19 |
1-1-(4-fluoro-2-methylphenyl)cyclopropylethan-1-amine 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
1-1-(4-fluoro-2-methylphenyl)cyclopropylethan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1891285-62-3 and Product Name: 1-1-(4-fluoro-2-methylphenyl)cyclopropylethan-1-amine
The compound with the CAS number 1891285-62-3 and the product name 1-1-(4-fluoro-2-methylphenyl)cyclopropylethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a fluoro-substituent at the para position of the phenyl ring and a cyclopropyl side chain introduces distinct electronic and steric properties, making it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds incorporating fluorine atoms. The fluoro-substituent in this molecule is particularly noteworthy, as it is known to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. These attributes are critical for the design of next-generation therapeutics that require prolonged efficacy and reduced side effects. The 4-fluoro-2-methylphenyl moiety in the compound not only contributes to its structural complexity but also offers a scaffold for further derivatization, enabling the synthesis of analogs with tailored biological activities.
The cyclopropylethan-1-amine portion of the molecule introduces another layer of functional diversity. Cyclopropyl groups are increasingly recognized for their ability to improve oral bioavailability and reduce metabolic clearance. This structural feature is particularly valuable in drug design, as it can enhance the compound's pharmacokinetic profile. The combination of these elements—fluoro-substituted phenyl ring and cyclopropylamine moiety—makes this compound a fascinating subject for further investigation.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. These compounds have been shown to exhibit enhanced binding interactions with biological targets, leading to improved therapeutic efficacy. For instance, fluoroaromatics are frequently used in the development of antiviral and anticancer agents due to their ability to modulate enzyme activity and receptor binding. The presence of a fluoro-substituent in this compound suggests that it may possess similar properties, making it a potential lead for drug discovery efforts.
The cyclopropylethan-1-amine component also plays a crucial role in determining the compound's overall behavior. This nitrogen-containing heterocycle is known to participate in various chemical reactions, including hydrogen bonding and π-stacking interactions, which are essential for receptor binding. The structural rigidity provided by the cyclopropyl ring can further enhance these interactions, leading to increased affinity for biological targets. This makes the compound an attractive candidate for designing molecules with high specificity and potency.
Advances in computational chemistry have enabled researchers to predict the biological activity of novel compounds with greater accuracy. Molecular modeling studies have shown that 1-1-(4-fluoro-2-methylphenyl)cyclopropylethan-1-amine may interact with several biological targets relevant to various diseases. These predictions are based on the compound's structural features, including its fluoro-substituent, which is known to influence electronic properties, and its cyclopropylamine moiety, which contributes to steric hindrance and hydrogen bonding capabilities.
In conclusion, the compound with CAS number 1891285-62-3 and product name 1-1-(4-fluoro-2-methylphenyl)cyclopropylethan-1-amine represents a promising candidate for further pharmaceutical research. Its unique structural features—such as the presence of a fluoro-substituted phenyl ring and a cyclopropylethan-1-amine moiety—offer numerous possibilities for designing novel therapeutics with improved pharmacological properties. As research in this area continues to evolve, it is likely that compounds like this will play an increasingly important role in addressing unmet medical needs.
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